molecular formula C11H14BO3- B15361412 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B15361412
M. Wt: 205.04 g/mol
InChI Key: JNLWWIGBGSASGL-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex boronic acid derivative with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multi-step organic reactions. One common approach is the reaction of phenylboronic acid with appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been explored for its potential as a probe for studying biological systems. Its boronic acid group can interact with various biomolecules, making it useful in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with other molecules makes it a candidate for drug design and delivery systems.

Industry: In industry, this compound is used in the production of advanced materials and catalysts. Its unique properties can enhance the performance of various industrial processes.

Mechanism of Action

The mechanism by which 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, nucleotides, and other biomolecules, influencing biological processes.

Molecular Targets and Pathways:

  • Amino Acids: The compound can bind to amino acids such as serine, threonine, and tyrosine, affecting enzyme activity.

  • Nucleotides: Interaction with nucleotides can modulate DNA and RNA processes.

  • Pathways: The compound can influence various signaling pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: This compound is structurally similar but contains a pyridine ring instead of a phenyl group.

  • 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another boronic acid derivative with a different bicyclic structure.

Uniqueness: 4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide stands out due to its specific structural features and its ability to form stable complexes with various biomolecules

Properties

Molecular Formula

C11H14BO3-

Molecular Weight

205.04 g/mol

IUPAC Name

4-methyl-1-phenyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C11H14BO3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3/q-1

InChI Key

JNLWWIGBGSASGL-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC=CC=C3

Origin of Product

United States

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